molecular formula C12H18N2O2 B8419668 N-[4-(3-methoxyamino-propyl)-phenyl]-acetamide

N-[4-(3-methoxyamino-propyl)-phenyl]-acetamide

Cat. No. B8419668
M. Wt: 222.28 g/mol
InChI Key: IDOQUKORIJTFHZ-UHFFFAOYSA-N
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Patent
US07713994B2

Procedure details

A mixture of 3-(4-acetamidophenyl)propanal (96 mg, 0.50 mmol), methoxylamine hydrochloride (92 mg, 1.1 mmol), and pyridine (110 μL) in methanol (0.7 mL) is heated in a 70° C. oil bath for 18 hours and then allowed to cool to room temperature. Methanol (1 mL) is added and the mixture is cooled to 0° C. in an ice-water bath. Borane.pyridine complex (0.11 mL, 1.1 mmol) is added, followed by the dropwise addition of 10% aqueous hydrochloric acid. The mixture is allowed to warm to room temperature and then concentrated under reduced pressure. The residue is purified by reverse-phase HPLC to give N-[4-(3-methoxyamino-propyl)-phenyl]-acetamide.
Quantity
96 mg
Type
reactant
Reaction Step One
Quantity
92 mg
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
solvent
Reaction Step One
Quantity
110 μL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][CH2:12][CH:13]=O)=[CH:7][CH:6]=1)(=[O:3])[CH3:2].Cl.[O:16]([NH2:18])[CH3:17].B.Cl>CO.N1C=CC=CC=1>[CH3:17][O:16][NH:18][CH2:13][CH2:12][CH2:11][C:8]1[CH:7]=[CH:6][C:5]([NH:4][C:1](=[O:3])[CH3:2])=[CH:10][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
96 mg
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C=C1)CCC=O
Name
Quantity
92 mg
Type
reactant
Smiles
Cl.O(C)N
Name
Quantity
0.7 mL
Type
solvent
Smiles
CO
Name
Quantity
110 μL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
1 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled to 0° C. in an ice-water bath
ADDITION
Type
ADDITION
Details
pyridine complex (0.11 mL, 1.1 mmol) is added
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by reverse-phase HPLC

Outcomes

Product
Name
Type
product
Smiles
CONCCCC1=CC=C(C=C1)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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